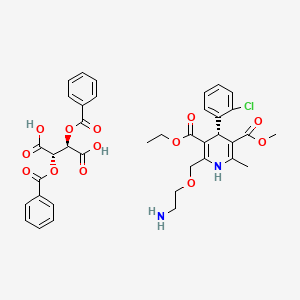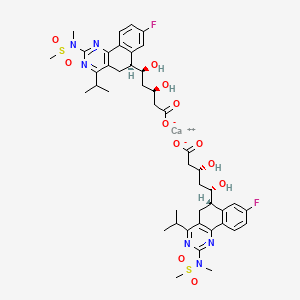
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Amlodipine Hemi-dibenzoyl-L-tartrate is a chemical compound that is often used in the pharmaceutical industry. It is a derivative of amlodipine, a well-known calcium channel blocker used to treat high blood pressure and angina. The compound is characterized by its unique molecular structure, which includes a hemi-dibenzoyl-L-tartrate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Amlodipine Hemi-dibenzoyl-L-tartrate typically involves several steps, starting with the preparation of the amlodipine base. This is followed by the introduction of the hemi-dibenzoyl-L-tartrate moiety through a series of chemical reactions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of ®-Amlodipine Hemi-dibenzoyl-L-tartrate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Amlodipine Hemi-dibenzoyl-L-tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
®-Amlodipine Hemi-dibenzoyl-L-tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: It is used in the development of new pharmaceutical formulations for the treatment of cardiovascular diseases.
Industry: It is used in the production of high-purity chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ®-Amlodipine Hemi-dibenzoyl-L-tartrate involves the inhibition of calcium ion influx through L-type calcium channels. This leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved include the regulation of intracellular calcium levels.
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine: A widely used calcium channel blocker with a similar mechanism of action.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Felodipine: A calcium channel blocker with a longer duration of action compared to amlodipine.
Uniqueness
®-Amlodipine Hemi-dibenzoyl-L-tartrate is unique due to its hemi-dibenzoyl-L-tartrate moiety, which may confer additional pharmacokinetic or pharmacodynamic properties. This makes it a valuable compound for research and development in the pharmaceutical industry.
Propiedades
Fórmula molecular |
C38H39ClN2O13 |
|---|---|
Peso molecular |
767.2 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dibenzoyloxybutanedioic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C18H14O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h5-8,17,23H,4,9-11,22H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t17-;13-,14+/m1./s1 |
Clave InChI |
HGESXLUHWHUOLN-RXBLJCKUSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)

![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)
![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)





![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)


